molecular formula C19H20F3N5O B12226354 4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine

4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine

Cat. No.: B12226354
M. Wt: 391.4 g/mol
InChI Key: BYAWGUUXDUXXPW-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine is a complex organic compound featuring a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and trifluoromethyl-substituted molecules, such as:

Uniqueness

4,5-Dimethyl-6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}pyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20F3N5O

Molecular Weight

391.4 g/mol

IUPAC Name

(5,6-dimethylpyrimidin-4-yl)-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C19H20F3N5O/c1-11-12(2)24-10-25-17(11)18(28)27-8-13-6-26(7-14(13)9-27)16-4-3-15(5-23-16)19(20,21)22/h3-5,10,13-14H,6-9H2,1-2H3

InChI Key

BYAWGUUXDUXXPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1C(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C(F)(F)F)C

Origin of Product

United States

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